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Compound of Interest

Compound Name: M4K2281

Cat. No.: B15136520 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the ALK2 inhibitors M4K2281 and M4K2009, supported by

experimental data. Both compounds have been developed as potential therapeutics for

diseases driven by aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG).

Activin receptor-like kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor, is a

critical regulator of cellular signaling. Mutations in the ACVR1 gene, which encodes ALK2, are

found in approximately one-third of DIPG cases, making it a key therapeutic target.[1]

M4K2009 was developed as a potent and selective ALK2 inhibitor.[2][3] Subsequent research

led to the development of M4K2281, a conformationally constrained analog, designed to

improve upon the potency and pharmacokinetic properties of its predecessor.[4][5][6][7]

Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for M4K2281 and M4K2009,

highlighting their respective potencies and selectivities in ALK2 inhibition.
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Parameter M4K2281 M4K2009 Reference

Biochemical ALK2

IC50
2 nM 9 nM [4][8][9]

Cellular ALK2 IC50

(NanoBRET)
< 20 nM 26 nM [1][9]

Biochemical ALK5

IC50
350 nM 2427 nM [4][9]

Selectivity

(ALK5/ALK2)
175-fold >180-fold [4][9]

Brain-to-Plasma Ratio

(Kp)
3.7 (at 4h) Not Reported [4][5][8]

Experimental Protocols
The data presented above was generated using a combination of biochemical and cellular

assays. Below are detailed methodologies for the key experiments cited.

Radiometric In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of the compounds on the enzymatic

activity of the ALK2 kinase domain.

Enzyme and Substrate Preparation: Recombinant human ALK2 kinase domain is used as

the enzyme source. A generic kinase substrate, such as myelin basic protein (MBP) or a

specific peptide substrate, is prepared in a suitable buffer.

Compound Dilution: M4K2281 and M4K2009 are serially diluted to a range of

concentrations.

Kinase Reaction: The kinase reaction is initiated by mixing the ALK2 enzyme, the test

compound at various concentrations, the substrate, and radiolabeled ATP ([γ-³²P]ATP or [γ-

³³P]ATP) in a reaction buffer.
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Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific period to allow for substrate phosphorylation.

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated

substrate is separated from the unincorporated radiolabeled ATP, typically by spotting the

mixture onto phosphocellulose paper followed by washing steps.

Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using

a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce

enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

NanoBRET Target Engagement Assay
This cellular assay measures the ability of the compounds to bind to ALK2 within living cells.

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and

co-transfected with plasmids encoding for ALK2 fused to a NanoLuciferase (Nluc) enzyme

and a fluorescently labeled tracer that binds to the ALK2 active site.[10][11]

Compound Treatment: The transfected cells are treated with serial dilutions of M4K2281 or

M4K2009.

BRET Measurement: A substrate for the Nluc enzyme is added, leading to light emission. If

the fluorescent tracer is bound to ALK2, the energy from the Nluc enzyme will be transferred

to the tracer, which in turn emits light at a different wavelength. This phenomenon is called

Bioluminescence Resonance Energy Transfer (BRET).[11]

Competitive Displacement: The test compounds compete with the fluorescent tracer for

binding to ALK2.[11] Increasing concentrations of a potent inhibitor will displace the tracer,

leading to a decrease in the BRET signal.

Data Analysis: The BRET ratio is calculated, and the IC50 value is determined from the

dose-response curve, representing the concentration of the compound that causes a 50%

reduction in the BRET signal.

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the ALK2 signaling pathway and a general workflow for

evaluating ALK2 inhibitors.
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Caption: ALK2 signaling pathway and point of inhibition.
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Caption: General workflow for ALK2 inhibitor evaluation.

Conclusion
The development of M4K2281 represents a significant advancement in the pursuit of potent

and selective ALK2 inhibitors. With a lower biochemical IC50, M4K2281 demonstrates superior

potency against ALK2 compared to M4K2009.[4][8] Furthermore, M4K2281 exhibits moderate

permeability across the blood-brain barrier, a crucial characteristic for treating central nervous
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system tumors like DIPG.[4][5][8] While M4K2009 remains a potent and selective tool

compound for ALK2 research, M4K2281 offers an improved profile for preclinical and potential

clinical development. The selection between these two inhibitors will ultimately depend on the

specific requirements of the research or therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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